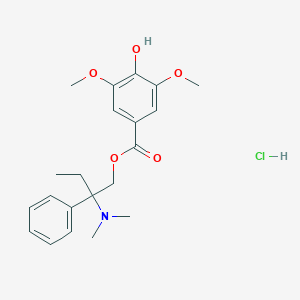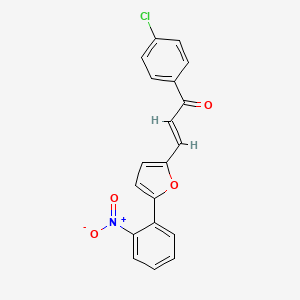![molecular formula C15H11NO5S B2740170 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde CAS No. 298217-25-1](/img/structure/B2740170.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde” is a chemical substance with the molecular formula C15H11NO5S . It has a molecular weight of 317.32 . This compound does not occur naturally in food .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring system with two S=O bonds at the 1-position . The benzothiazole ring is attached to a methoxybenzaldehyde group via an oxygen atom .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 545.6±60.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique
Catalytic Activity in Aldehyde Reduction
The catalytic activity of oxo-rhenium(V) complexes, incorporating heterocyclic ligands such as 2-(2-hydroxyphenyl)benzothiazole, has been explored in the reduction of aldehydes, yielding primary alcohols with good to excellent yields and chemoselectivity. This research highlights the potential of these complexes in catalyzing the reduction of various aldehydes, including those structurally related to 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde, offering insights into their reactivity and utility in synthetic chemistry (Bernando et al., 2015).
Encapsulation in Zeolite for Oxidation Catalysis
Research on the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has demonstrated an efficient and reusable catalyst system for the oxidation of primary alcohols and hydrocarbons. The structural features of these complexes, particularly the presence of benzothiazole units, offer a parallel to the functionality seen in this compound, providing a basis for understanding the interaction of such compounds with metal centers and their potential applications in catalysis (Ghorbanloo & Alamooti, 2017).
Fluorescent Probing for Sulfur Dioxide
A study on 4-(Benzothiazol-2-yl)-3-hydroxybenzaldehyde as a ratiometric fluorescent probe has shown its effectiveness in the sensitive and selective detection of sulfur dioxide, with a fast response time. This research not only highlights the utility of benzothiazole derivatives in environmental and biological sensing but also opens up avenues for exploring compounds like this compound in similar applications, given their related chemical frameworks (Liu et al., 2015).
Synthesis and Antimicrobial Studies
New derivatives of benzimidazole, benzoxazole, and benzothiazole have been synthesized and screened for antimicrobial activity, showcasing the potential of benzothiazole and related compounds in developing new antimicrobial agents. Such studies provide a foundational understanding of how structural modifications, akin to those in this compound, can influence biological activity and chemical properties (Padalkar et al., 2014).
Electrochemical Applications and NADH Oxidation
The electrochemical behavior and catalytic activity of dihydroxybenzaldehyde derivatives toward NADH oxidation have been examined, highlighting the role of such compounds in electrochemical biosensors and catalysis. This area of research suggests potential electrochemical applications for compounds like this compound, especially in the context of biosensing and bioelectronic devices (Pariente et al., 1996).
Mécanisme D'action
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its action .
Propriétés
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c1-20-13-8-10(9-17)6-7-12(13)21-15-11-4-2-3-5-14(11)22(18,19)16-15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCRGAXBJPNVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2740088.png)

![N-[cyano(cyclopropyl)methyl]-3-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2740095.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2740096.png)

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride](/img/structure/B2740098.png)

![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2740100.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2740102.png)

![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)


